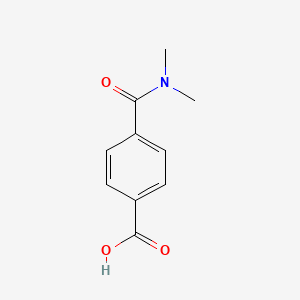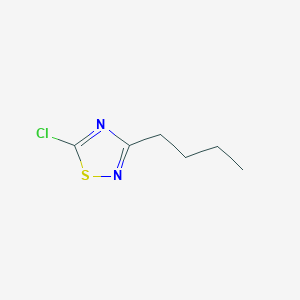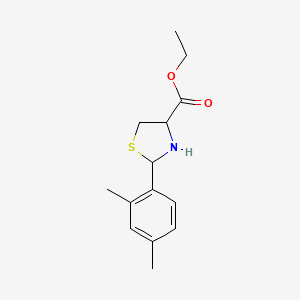![molecular formula C25H25N3O4S B2583233 N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902496-37-1](/img/no-structure.png)
N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Applications
Heterocyclic Compound Synthesis
Research includes the synthesis of novel heterocyclic compounds derived from specific core structures for potential anti-inflammatory and analgesic applications. These compounds have shown promise as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities, which could be explored for various therapeutic applications (Abu‐Hashem et al., 2020).
Anticancer Activity
Some derivatives have been investigated for their anticancer activity, with certain compounds displaying appreciable cancer cell growth inhibition across various cancer cell lines. This suggests a potential for developing new anticancer agents based on modifications of the core structure (Al-Sanea et al., 2020).
Antimicrobial Activity
Novel thienopyrimidine linked rhodanine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. Some compounds demonstrated significant antibacterial and antifungal potency, suggesting potential applications in developing new antimicrobial agents (Kerru et al., 2019).
Radioligand Development for PET Imaging
The development of selective radioligands based on similar core structures for imaging translocator proteins (18 kDa) with PET. This research is significant for the field of diagnostic imaging, particularly in identifying and quantifying neuroinflammation and neurodegeneration (Dollé et al., 2008).
Mécanisme D'action
Target of Action
The primary target of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro 1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide Similar compounds have been known to target enzymes like cathepsin s , which plays a crucial role in the immune response.
Mode of Action
The exact mode of action of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro 1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide . It is likely that it interacts with its target enzyme to modulate its activity, leading to downstream effects.
Biochemical Pathways
The biochemical pathways affected by N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro 1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro 1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide . These properties are crucial in determining the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro 1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide . It is likely that its interaction with its target enzyme leads to changes in cellular processes.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro 1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide . Factors such as pH, temperature, and presence of other molecules could potentially affect its action.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form 3-(4-methoxyphenyl)-2-amino-4H-benzo[d][1,3]thiazin-4-one. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-methoxyphenyl)-2-(1-oxo-2-cyclohexylethyl)-4H-benzo[d][1,3]thiazin-4-one. The final step involves the reaction of this intermediate with 2-cyano-N-(2-hydroxyethyl)-2-(cyclohexylamino)acetamide to form the target compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminothiophenol", "ethyl acetoacetate", "2-cyano-N-(2-hydroxyethyl)-2-(cyclohexylamino)acetamide", "cyclohexane", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminothiophenol in the presence of sodium hydroxide in ethanol to form 3-(4-methoxyphenyl)-2-amino-4H-benzo[d][1,3]thiazin-4-one.", "Step 2: Reaction of 3-(4-methoxyphenyl)-2-amino-4H-benzo[d][1,3]thiazin-4-one with ethyl acetoacetate in the presence of hydrochloric acid in ethanol to form 3-(4-methoxyphenyl)-2-(1-oxo-2-cyclohexylethyl)-4H-benzo[d][1,3]thiazin-4-one.", "Step 3: Reaction of 3-(4-methoxyphenyl)-2-(1-oxo-2-cyclohexylethyl)-4H-benzo[d][1,3]thiazin-4-one with 2-cyano-N-(2-hydroxyethyl)-2-(cyclohexylamino)acetamide in the presence of sodium hydroxide in cyclohexane to form N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide.", "Step 4: Purification of the target compound by recrystallization from diethyl ether and water." ] } | |
Numéro CAS |
902496-37-1 |
Nom du produit |
N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Formule moléculaire |
C25H25N3O4S |
Poids moléculaire |
463.55 |
Nom IUPAC |
N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-32-18-13-11-17(12-14-18)28-24(30)23-22(19-9-5-6-10-20(19)33-23)27(25(28)31)15-21(29)26-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,26,29) |
Clé InChI |
JBCOBQVVKPTXMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5CCCCC5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)

![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)
![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2583159.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2583160.png)

![ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2583166.png)
![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)



